molecular formula C10H7BrFNO2 B1409681 Ethyl 4-bromo-3-cyano-5-fluorobenzoate CAS No. 1805484-68-7

Ethyl 4-bromo-3-cyano-5-fluorobenzoate

Cat. No.: B1409681
CAS No.: 1805484-68-7
M. Wt: 272.07 g/mol
InChI Key: YAKMTWOGYHKELW-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-cyano-5-fluorobenzoate is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of benzoic acid, featuring a bromine, cyano, and fluorine substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-cyano-5-fluorobenzoate typically involves the esterification of 4-bromo-3-cyano-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes bromination, cyanation, and fluorination steps, followed by esterification. Each step is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-cyano-5-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates.

    Reduction: Formation of 4-bromo-3-amino-5-fluorobenzoate.

    Hydrolysis: Formation of 4-bromo-3-cyano-5-fluorobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-cyano-5-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors, which can lead to changes in cellular processes.

Comparison with Similar Compounds

Ethyl 4-bromo-3-cyano-5-fluorobenzoate can be compared with similar compounds such as:

    Ethyl 3-bromo-5-fluorobenzoate: Lacks the cyano group, leading to different reactivity and applications.

    Ethyl 4-bromo-3-fluorobenzoate:

    Ethyl 3-bromo-4-cyano-5-fluorobenzoate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Biological Activity

Ethyl 4-bromo-3-cyano-5-fluorobenzoate is a synthetic organic compound that has garnered attention in medicinal and chemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromo group : Enhances reactivity and potential interactions with biological targets.
  • Cyano group : Known for its ability to participate in various chemical reactions and influence biological activity.
  • Fluoro group : Often enhances lipophilicity, potentially improving membrane permeability.

The molecular formula is C10H7BrFNO2C_10H_7BrFNO_2 with a molecular weight of approximately 276.07 g/mol.

The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The presence of the cyano and fluorine groups may enhance binding affinity and selectivity, leading to inhibition or activation of various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways that regulate growth, apoptosis, and metabolism.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Similar compounds have demonstrated effectiveness against various bacterial strains. This compound's structural properties suggest it could possess similar antimicrobial properties, though specific studies are needed to validate this.

Anticancer Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit anticancer activity. The cyano group may play a crucial role in this activity by interfering with tumor cell proliferation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to other related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-bromo-5-fluoro-2-methylbenzoateContains a methyl group instead of cyanoDifferent reactivity profile
Ethyl 4-chloro-3-cyano-5-fluorobenzoateChlorine instead of bromineVaries in biological activity due to halogen substitution
Mthis compoundMethyl ester instead of ethylPotentially different pharmacokinetics

Case Studies and Research Findings

  • Anticancer Research : A study exploring the anticancer properties of structurally similar compounds found that the introduction of halogens significantly impacted cytotoxicity against various cancer cell lines. This compound may exhibit similar effects due to its unique halogen substitutions.
  • Enzymatic Activity : Research on enzyme kinetics suggests that compounds featuring cyano groups can act as potent inhibitors for certain enzymes involved in cancer metabolism. Further investigation into this compound's inhibitory effects on these enzymes is warranted.

Properties

IUPAC Name

ethyl 4-bromo-3-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-7(5-13)9(11)8(12)4-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKMTWOGYHKELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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